molecular formula C15H13BrClNO B5803412 5-bromo-2-chloro-N-(2-phenylethyl)benzamide

5-bromo-2-chloro-N-(2-phenylethyl)benzamide

Cat. No. B5803412
M. Wt: 338.62 g/mol
InChI Key: XIDZPHYYTSNUIO-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(2-phenylethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has been of great interest to researchers due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 5-bromo-2-chloro-N-(2-phenylethyl)benzamide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is also believed to act as an inhibitor of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-chloro-N-(2-phenylethyl)benzamide exhibits a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce tumor growth in animal models. Additionally, it has been shown to possess anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-bromo-2-chloro-N-(2-phenylethyl)benzamide is its potential as a therapeutic agent for the treatment of cancer, epilepsy, and pain. However, there are also some limitations associated with its use in lab experiments. For example, the compound may exhibit toxicity at high concentrations, and its solubility in water is limited, which may affect its bioavailability.

Future Directions

There are several future directions for research on 5-bromo-2-chloro-N-(2-phenylethyl)benzamide. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of the compound and its potential applications in the treatment of cancer, epilepsy, and pain. Other future directions include the investigation of the compound's pharmacokinetics and toxicity, as well as the development of analogs with improved properties.

Synthesis Methods

The synthesis of 5-bromo-2-chloro-N-(2-phenylethyl)benzamide can be achieved through a multi-step process. One of the methods involves the reaction of 5-bromo-2-chlorobenzoic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then treated with thionyl chloride to yield the final product.

Scientific Research Applications

5-bromo-2-chloro-N-(2-phenylethyl)benzamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been found to possess anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and pain.

properties

IUPAC Name

5-bromo-2-chloro-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO/c16-12-6-7-14(17)13(10-12)15(19)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDZPHYYTSNUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(2-phenylethyl)benzamide

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